molecular formula C24H26N4O3 B2403746 Methyl 4-((7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate CAS No. 1251677-38-9

Methyl 4-((7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate

Cat. No.: B2403746
CAS No.: 1251677-38-9
M. Wt: 418.497
InChI Key: RBFQSDFGKHLFJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate is a synthetic organic compound belonging to a class of molecules known for their applications in medicinal chemistry. This compound exhibits a complex molecular structure, indicating its potential in various biochemical and pharmacological contexts.

Preparation Methods

Synthetic routes and reaction conditions: : The synthesis of Methyl 4-((7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate typically involves multi-step organic reactions starting from readily available precursors

  • Formation of the 1,8-naphthyridine core: : This involves cyclization reactions using appropriate precursors under specific conditions such as high temperature or using catalysts.

  • Introduction of the 2-methylpiperidine-1-carbonyl group: : Typically achieved through substitution reactions where the naphthyridine intermediate reacts with a piperidine derivative.

  • Final assembly: : The methyl benzoate group is introduced via esterification reactions under controlled conditions, yielding the final compound.

Industrial production methods: : For industrial-scale production, optimization of reaction conditions to maximize yield and purity is crucial. Techniques like flow chemistry, continuous reactors, and the use of green chemistry principles are often employed to enhance efficiency and reduce environmental impact.

Types of reactions

  • Oxidation: : The compound may undergo oxidation reactions, particularly at the piperidine moiety.

  • Reduction: : Reduction of the carbonyl groups can lead to the formation of corresponding alcohols or amines.

  • Substitution: : The naphthyridine and benzoate parts can undergo substitution reactions under suitable conditions.

Common reagents and conditions

  • Oxidizing agents: : Such as hydrogen peroxide or potassium permanganate.

  • Reducing agents: : Including lithium aluminum hydride or sodium borohydride.

  • Substitution conditions: : Typically involve nucleophilic or electrophilic reagents, depending on the site of the reaction.

Major products

  • Oxidation products: : Hydroxylated derivatives of the original compound.

  • Reduction products: : Alcohols or amines formed from the reduction of carbonyl groups.

  • Substitution products: : Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 4-((7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate has found applications across several fields of research due to its complex structure and biochemical properties:

Chemistry

  • Used as a building block in the synthesis of more complex molecules.

  • Serves as a model compound for studying reaction mechanisms and kinetics.

Biology

  • Investigated for its potential interactions with biological macromolecules like proteins and DNA.

  • Used in assays to understand its binding affinity and specificity.

Medicine

  • Explored for potential therapeutic uses, including as an anti-cancer or anti-inflammatory agent.

  • Studied for its pharmacokinetics and pharmacodynamics profiles in preclinical models.

Industry

  • Applied in the development of new materials with unique properties.

  • Used in the manufacture of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The exact mechanism by which Methyl 4-((7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate exerts its effects often involves its interaction with specific molecular targets in the body:

  • Molecular targets: : Could include enzymes, receptors, or other proteins.

  • Pathways involved: : May affect signaling pathways, metabolic pathways, or other biochemical routes.

Comparison with Similar Compounds

When comparing Methyl 4-((7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate with similar compounds, its uniqueness can be highlighted in terms of its structure, reactivity, and applications.

Similar compounds

  • Methyl 4-((7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)acetate: : Varies by the acyl moiety, which affects its chemical properties and applications.

  • Ethyl 4-((7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate: : Substitution of the methyl group with an ethyl group results in altered physical and chemical properties.

Properties

IUPAC Name

methyl 4-[[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c1-15-7-12-19-21(27-18-10-8-17(9-11-18)24(30)31-3)20(14-25-22(19)26-15)23(29)28-13-5-4-6-16(28)2/h7-12,14,16H,4-6,13H2,1-3H3,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFQSDFGKHLFJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=C(C=C4)C(=O)OC)C=CC(=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.